molecular formula C24H16N6S4 B2519195 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 315677-03-3

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B2519195
CAS RN: 315677-03-3
M. Wt: 516.67
InChI Key: JOQHLEBMMVTSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H16N6S4 and its molecular weight is 516.67. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits promising anticancer activity. Researchers have investigated its impact on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and combination therapies is essential for potential clinical applications .

Antimicrobial Effects

This compound demonstrates antimicrobial properties against bacteria, fungi, and even drug-resistant strains. It has been evaluated for its efficacy in treating infections caused by Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. Understanding its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .

Analgesic and Anti-Inflammatory Activities

Studies indicate that 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine possesses analgesic and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation through interactions with specific receptors. Investigating its potential as an alternative to conventional pain management and anti-inflammatory drugs is crucial .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its potential in preventing age-related diseases, neurodegenerative conditions, and cardiovascular disorders. Further studies are needed to elucidate its mechanisms and optimize its bioavailability .

Antiviral Potential

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has shown antiviral activity against certain viruses. Investigations have focused on its efficacy against Herpes simplex virus and other enveloped viruses. Understanding its viral targets and safety profile is essential for future drug development .

Enzyme Inhibitors

The compound acts as an enzyme inhibitor, affecting various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory properties have implications in disease management, including Alzheimer’s, osteoporosis, and obesity. Researchers continue to explore its selectivity and potential clinical applications .

Drug Design and Development

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine serves as a valuable scaffold for drug design. Its unique structure allows for modifications to enhance bioactivity, solubility, and pharmacokinetics. Computational studies aid in predicting its behavior and optimizing lead compounds for multifunctional diseases .

properties

IUPAC Name

1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQHLEBMMVTSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)CSC5=NN=C6N5C7=CC=CC=C7S6)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

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